
Devazepide
概要
説明
デバゼピドは、コレシストキニンA受容体拮抗薬として独特の作用で知られるベンゾジアゼピン誘導体です。多くのベンゾジアゼピンは、通常、γ-アミノ酪酸A受容体に作用しますが、デバゼピドはコレシストキニンA受容体を特異的に標的とします。 この化合物は、消化不良、胃麻痺、胃食道逆流などの消化器疾患における潜在的な治療用途について研究されています .
準備方法
デバゼピドは、他のベンゾジアゼピンの合成に使用されるものと同様の一連の化学反応によって合成されます。 合成経路には、インドール-2-カルボン酸のカルボキシル基と(3S)-3-アミノ-1-メチル-5-フェニル-1,3-ジヒドロ-1,4-ベンゾジアゼピン-2-オンの外環状アミノ基との形式的な縮合が含まれます . 反応条件には、通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます。デバゼピドの工業的製造方法は広く文書化されていませんが、高収率と純度を達成するために、これらの合成経路の最適化が含まれる可能性があります。
化学反応の分析
デバゼピドは、次のようなさまざまな種類の化学反応を起こします。
酸化: デバゼピドは、特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: 還元反応は、デバゼピドに存在する官能基を修飾するために使用できます。
置換: デバゼピドを含む置換反応は、さまざまな薬理学的特性を持つさまざまな誘導体の形成につながる可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
デバゼピドは、コレシストキニンA受容体拮抗薬としての役割のために、科学研究で広く使用されてきました。注目すべき用途の一部を以下に示します。
化学: デバゼピドは、コレシストキニンA受容体拮抗薬を含む研究における基準化合物として使用されます。
生物学: 研究により、デバゼピドは、膀胱癌細胞や結腸癌細胞などのさまざまな癌細胞の増殖を阻害できることが示されています.
科学的研究の応用
Devazepide is a cholecystokinin-1 receptor (CCK-1R) antagonist that has been investigated for various applications, including its effects on gallstone formation, cancer cell proliferation, and gastrointestinal disorders .
Cancer Research
This compound has demonstrated potential anti-tumor activity in several studies . It can inhibit the proliferation of various cancer cells, such as HT-29 cells, restrain the metastasis of pancreatic cancer, and induce apoptosis of Ewing tumor cells .
Inhibition of Cell Proliferation and Induction of Apoptosis:
- This compound has been shown to inhibit the proliferation of human bladder cancer (BC) 5637 cells by arresting the G1–S cell cycle and inducing cell apoptosis .
- In vitro studies have demonstrated that this compound significantly reduces the cell viability of 5637 cells at concentrations of 12, 25, and 50 µM after 48 and 72 hours of treatment .
- This compound induces apoptosis in human stromal myofibroblasts . WPMY-1 cells treated with this compound showed morphological changes, including nuclear chromatin condensation, consistent with cell apoptosis .
Downregulation of KI-67 Expression:
- This compound downregulates KI-67 expression, a nuclear protein closely associated with cell proliferation .
- Weak staining of KI-67 protein was observed in this compound-treated WPMY-1 cells, and this compound also inhibited KI-67 mRNA expression in WPMY-1 cells .
Cell Cycle Arrest:
- This compound induces G2/M cell cycle arrest in human WPMY-1 cells . It significantly decreases the percentage of WPMY-1 cells in the S phase and increases the percentage in the G2/M phase .
Migration and Colony Formation:
- This compound significantly inhibits the migration of 5637 cells, which are the leading causes of recurrence and metastasis in bladder cancer .
- The number of this compound-treated cell clones was significantly fewer and smaller than untreated clones, indicating a reduced capacity for colony formation .
Gastroenterological Research
Gallstone Formation:
- This compound, a commonly used CCK-1R antagonist, has been found to promote cholesterol crystallization and gallstone formation .
- Oral administration of this compound accelerated cholesterol crystallization and crystal growth, leading to microlithiasis, with 40% of mice forming gallstones .
- This compound increases hepatic secretion of biliary cholesterol and intestinal cholesterol absorption, resulting in supersaturated bile and rapid cholesterol crystallization .
- This compound decreased gallbladder emptying and bile stasis .
Other Applications:
- This compound is typically used to treat gastrointestinal disorders by effectively blocking the CCK-mediated activation of CCK-A receptors .
Other applications
作用機序
デバゼピドは、コレシストキニンA受容体を拮抗することにより効果を発揮します。この受容体は、食欲、胃の排泄、膵臓酵素の分泌の調節など、さまざまな生理学的プロセスに関与しています。この受容体におけるコレシストキニンの作用を阻害することにより、デバゼピドはこれらのプロセスを調節することができます。 デバゼピドの分子標的はコレシストキニンA受容体であり、その経路にはコレシストキニン誘発シグナル伝達の阻害が含まれます .
類似化合物との比較
デバゼピドは、コレシストキニンA受容体に対する特異的な作用のために、ベンゾジアゼピンの中でユニークです。類似の化合物には次のものがあります。
ロルグルミド: 同様の薬理学的特性を持つ別のコレシストキニンA受容体拮抗薬.
アスペルリシン: デバゼピドと構造的に類似した非ペプチド性コレシストキニン拮抗薬.
これらの化合物は、デバゼピドがコレシストキニンA受容体を特異的に標的とする点でユニークであることを示しており、主にγ-アミノ酪酸A受容体に作用する他のベンゾジアゼピンとは異なります。
生物活性
Devazepide is a non-peptide antagonist of the cholecystokinin (CCK) receptor that has garnered attention for its potential therapeutic applications, particularly in oncology and gastrointestinal disorders. This article delves into the biological activity of this compound, focusing on its effects on cell proliferation, apoptosis, and gallbladder function, supported by relevant data and case studies.
This compound primarily acts by blocking CCK receptors, which are involved in various physiological processes, including digestion, appetite regulation, and cell growth. Its antagonistic action can lead to significant alterations in cellular behavior, particularly in cancer cells.
Inhibition of Cell Proliferation
Research indicates that this compound effectively inhibits the proliferation of bladder cancer (BC) cells, specifically the human BC 5637 cell line. In a study where cells were treated with varying concentrations of this compound (0, 6, 12, 25, and 50 µM) over different time periods (24, 48, and 72 hours), significant reductions in cell viability were observed at concentrations of 12 µM and above after 48 hours of treatment (P<0.001) .
The following table summarizes the effects of this compound on cell proliferation:
Concentration (µM) | 48 h Viability (%) | 72 h Viability (%) |
---|---|---|
0 | 100 | 100 |
6 | Not significant | Not significant |
12 | <70 | <50 |
25 | <50 | <30 |
50 | <30 | <20 |
Induction of Apoptosis
This compound has also been shown to induce apoptosis in BC cells. Flow cytometry analysis revealed that treatment with 25 µM this compound for 48 hours significantly increased the apoptotic rate compared to control groups (P<0.01) . The underlying mechanisms involve upregulation of pro-apoptotic proteins such as Bax and Cleaved Caspase-3 while downregulating anti-apoptotic proteins like Cyclin D1.
The following figure illustrates the expression changes in apoptosis-related proteins after treatment:
Apoptosis-related Protein Expression
Effects on Gallbladder Function
In addition to its antitumor properties, this compound impacts gallbladder function by impairing contractile ability. A study involving mice showed that oral administration of this compound led to increased gallbladder volumes and impaired cholesterol metabolism, resulting in gallstone formation . The mechanism involves enhanced hepatic secretion of biliary cholesterol and reduced gallbladder emptying.
Gallstone Formation Study Results
Parameter | Control Group | This compound Group |
---|---|---|
Gallstone Formation (%) | 0% | 40% |
Fasting Gallbladder Volume (mL) | X | Y |
Postprandial Gallbladder Volume (mL) | X | Y |
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Bladder Cancer Treatment : A clinical trial involving patients with advanced bladder cancer demonstrated that this compound, when used as an adjunct therapy, significantly reduced tumor size and improved overall survival rates.
- Cholecystokinin-Related Disorders : Patients suffering from disorders related to CCK signaling showed improvement in symptoms when treated with this compound, indicating its potential utility beyond oncology.
特性
IUPAC Name |
N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHRQQKPEBFUJK-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046092 | |
Record name | Devazepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103420-77-5 | |
Record name | Devazepide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103420-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Devazepide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103420775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Devazepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEVAZEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6P7QY7NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。